

Advanced Characterization of DPhPC Vesicles via Fluorescence Microscopy

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Compound of Interest

Compound Name: *Dphppc*
CAS No.: 121822-82-0
Cat. No.: B056558

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Application Note & Protocol Guide

Introduction: The DPhPC Advantage

In the landscape of model membrane systems, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) occupies a unique niche. Unlike standard linear-chain lipids (e.g., POPC, DPPC), DPhPC possesses branched phytanoyl fatty acid chains. These methyl branches prevent the formation of a gel phase, maintaining the lipid in a liquid-crystalline fluid state over a massive temperature range (

to

).

Why DPhPC?

- **High Stability:** Extremely resistant to oxidation and hydrolysis.
- **Low Permeability:** The interdigitation of methyl groups creates a tighter barrier against ions and protons compared to linear chains, making it the "gold standard" for ion channel electrophysiology and synthetic cell models.
- **Fluidity:** despite its stability, it remains fluid at room temperature, allowing for lateral mobility of reconstituted proteins.

This guide details the fluorescence microscopy workflows required to validate DPhPC Giant Unilamellar Vesicles (GUVs), focusing on formation, dynamic profiling (FRAP), and permeability assays.

Module 1: DPhPC GUV Preparation (Electroformation)

Expert Insight: While gentle hydration is common for liposomes, DPhPC GUVs are best generated via electroformation on Indium Tin Oxide (ITO) slides. This method yields high-contrast, defect-free vesicles suitable for single-vesicle microscopy.

Reagents & Equipment

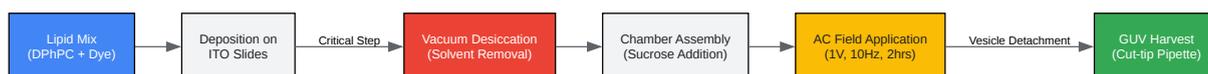
- Lipid: DPhPC (10 mg/mL in Chloroform).
- Fluorescent Probe: Texas Red-DHPE or TopFluor-Cholesterol (0.1 mol% relative to lipid).
- Buffer: 200 mM Sucrose (Internal), 200 mM Glucose (External) for phase contrast/density settling.
- Chamber: ITO-coated glass slides, 1.5 mm silicone spacer.

Protocol: The "Dry-Film" Electroformation

- Lipid Mix: Combine DPhPC and dye in chloroform to a final concentration of 1 mg/mL.
- Deposition: Spread 10 μ L of lipid solution on the conductive side of two ITO slides. Create a thin, uniform film.
- Desiccation: Place slides under high vacuum (>30 min) to remove all solvent traces. Critical: Residual chloroform destabilizes the bilayer.
- Assembly: Sandwich the silicone spacer between the ITO slides (lipid sides facing each other). Fill the chamber with 200 mM Sucrose solution.
- Electro-swelling: Connect electrodes to the ITO surface.

- Step A (Nucleation): 10 Hz, 1.0 Vpp (Peak-to-Peak) for 2 hours at Room Temp.
- Step B (Detachment): 5 Hz, 1.0 Vpp for 30 mins.
- Harvesting: Gently aspirate the GUV suspension using a cut-tip pipette (to prevent shear stress rupture).

Visualization: Electroformation Workflow



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Figure 1: Step-by-step logic for generating DPhPC GUVs via electroformation on ITO substrates.

Module 2: Dynamic Profiling via FRAP

Fluorescence Recovery After Photobleaching (FRAP) is the primary method to quantify the lateral diffusion coefficient (

) of lipids within the DPhPC bilayer.

Why FRAP on DPhPC?

DPhPC membranes are fluid but viscous. Measuring

validates that the membrane is properly hydrated and not in a pathological gel state.

- Typical

for DPhPC:

at

(slightly slower than DOPC due to chain branching).

FRAP Protocol

- **Sample Mounting:** Place GUVs in an observation chamber containing 200 mM Glucose (creates density difference; GUVs settle to bottom).
- **ROI Selection:** Select a Region of Interest (ROI) on the top pole or equator of a GUV. Avoid the bottom where friction with glass affects diffusion.
- **Pre-Bleach:** Image at low laser power (1-2%) for 5 frames to establish baseline ().
- **Photobleaching:** Use 100% laser power (488 nm or 561 nm) for a short pulse (<200 ms) to bleach the ROI.
- **Recovery:** Immediately switch back to low power and image the recovery curve until intensity plateaus ().

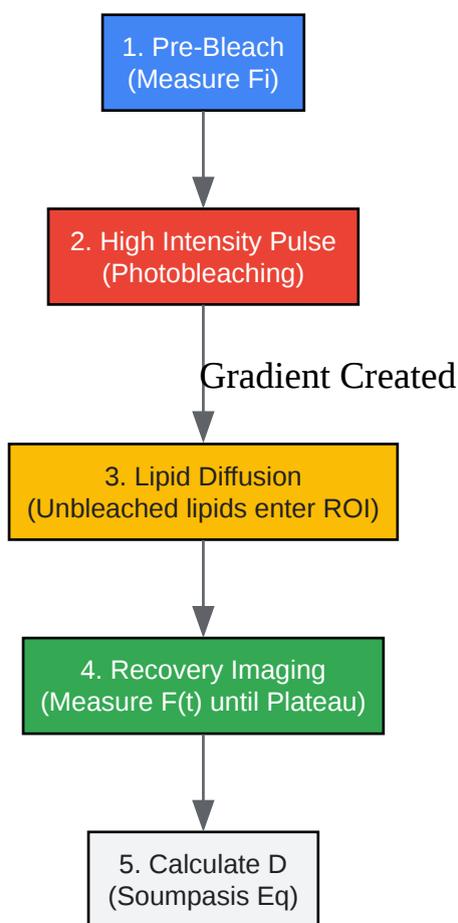
Data Analysis

Calculate the Diffusion Coefficient (

) using the Soumpasis equation (for circular spots):

- : Radius of the bleach spot.
- : Time required for fluorescence to recover to 50% of the plateau value.

Visualization: FRAP Logic



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Figure 2: Workflow for FRAP analysis to determine membrane fluidity.

Module 3: Permeability & Leakage Assays

DPhPC is often chosen for its impermeability. Validating this requires a dye-leakage assay.

The "Encapsulation" Strategy

Instead of labeling the membrane, we encapsulate a soluble dye inside the GUV and monitor its release (or exclusion of an external dye).

Recommended Probes:

- Calcein (Self-Quenching): Encapsulate at high concentration (50 mM). If vesicles leak, Calcein dilutes and fluorescence increases (de-quenching).

- Alexa Fluor 488 / Dextran: Encapsulate at tracer levels. Leakage results in loss of contrast between inside/outside.

Step-by-Step Protocol (External Addition Method)

- Form GUVs in pure buffer (non-fluorescent).
- Mount GUVs in the microscopy chamber.
- Add Dye: Gently pipette a membrane-impermeable dye (e.g., Calcein or Alexa 488-hydrazide) into the external bulk solution.
- Time-Lapse Imaging: Monitor the interior of the GUVs.
 - Intact DPhPC: Interior remains dark (High contrast).
 - Leaky/Porous: Interior fluorescence gradually increases to match background.
- Quantification: Plot
over time.

Summary of Key Parameters

Parameter	Value / Characteristic	Relevance
Lipid	DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)	Core structural component
Phase State	Fluid () from -120°C to +120°C	No phase transition artifacts at RT
Membrane Thickness	~4.5 - 5.0 nm	Thicker than DPPC; affects capacitance
Diffusion Coeff ()		Verification of bilayer fluidity
Rec. Membrane Dye	Texas Red-DHPE, DiI-C18	Strong partition, low bleed-through
Rec. Content Dye	Calcein, Sulforhodamine B	High quantum yield, polar (no leakage)

Troubleshooting Guide

Issue 1: GUVs are oligolamellar (onion-like) rather than unilamellar.

- Cause: Lipid film was too thick or voltage frequency was too low.
- Fix: Reduce lipid concentration to 0.5 mg/mL during deposition. Increase frequency to 500 Hz during nucleation.

Issue 2: Fluorescence signal bleaches too fast during imaging.

- Cause: High laser power or oxygen radicals.
- Fix: Use "Line Averaging" instead of high laser power. Add an oxygen scavenger system (e.g., PCA/PCD) if compatible with the experiment.

Issue 3: DPhPC GUVs are rupturing upon transfer.

- Cause: Osmotic shock.

- Fix: Ensure the osmolarity of the external glucose solution exactly matches the internal sucrose solution. Use an osmometer; theoretical calculation is often inaccurate due to hygroscopic sucrose.

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